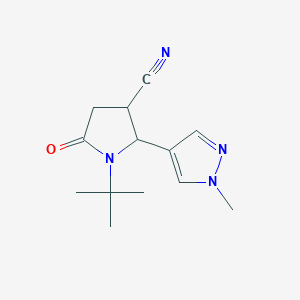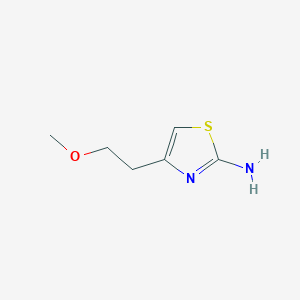
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-(ピロリジン-1-イル)エチル)ヒドロキシルアミン二塩酸塩は、分子式C6H16Cl2N2Oの化学化合物です。ヒドロキシルアミンの誘導体であり、ピロリジン環がエチル鎖に結合しています。この化合物は、その独自の特性により、さまざまな化学および生物学的調査において使用されています。
準備方法
合成経路と反応条件
O-(2-(ピロリジン-1-イル)エチル)ヒドロキシルアミン二塩酸塩の合成は、通常、ヒドロキシルアミンとピロリジン誘導体の反応によって行われます。一般的な方法の1つは、塩基の存在下で2-クロロエチルアミン塩酸塩をピロリジンと反応させ、続いてヒドロキシルアミンを添加することです。 この反応は、通常、水性媒体中で制御された温度で行われ、高収率と高純度が保証されます .
工業的生産方法
この化合物の工業的生産は、同様の合成経路が使用されますが、より大規模で行われます。プロセスは、効率、費用対効果、安全性のために最適化されています。 大規模反応器と連続フローシステムは、反応条件と製品品質の一貫性を維持するために頻繁に使用されます .
化学反応の分析
反応の種類
O-(2-(ピロリジン-1-イル)エチル)ヒドロキシルアミン二塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するニトロソ誘導体を形成するために酸化することができます。
還元: アミンを形成するために還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はニトロソ化合物を生成する可能性があり、還元は第一級または第二級アミンを生成する可能性があります .
科学的研究の応用
O-(2-(ピロリジン-1-イル)エチル)ヒドロキシルアミン二塩酸塩は、さまざまな科学研究分野で使用されています。
化学: 有機合成、特に窒素含有複素環の形成における試薬として役立ちます。
生物学: この化合物は、酵素阻害とタンパク質修飾を含む研究に使用されています。
作用機序
O-(2-(ピロリジン-1-イル)エチル)ヒドロキシルアミン二塩酸塩の作用機序は、さまざまな分子標的との相互作用を含みます。ヒドロキシルアミン基は、タンパク質や酵素の求核部位と共有結合を形成し、それらの活性の阻害または修飾につながります。 この相互作用は、さまざまな生化学経路に影響を与える可能性があり、酵素のメカニズムの研究や阻害剤の開発に役立ちます .
類似の化合物との比較
類似の化合物
ピロリジン: さまざまな化学合成で使用される、単純な窒素含有複素環。
ヒドロキシルアミン: ピロリジン環を欠いた、同様の官能基を持つ化合物。
N-メチルヒドロキシルアミン: ピロリジン環の代わりにメチル基を持つ、ヒドロキシルアミンの誘導体.
独自性
O-(2-(ピロリジン-1-イル)エチル)ヒドロキシルアミン二塩酸塩は、ヒドロキシルアミンとピロリジンの両方の部分が存在することによって独特です。 この組み合わせは、明確な化学反応性と生物活性を付与し、研究と工業における用途に役立ちます .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Hydroxylamine: A compound with a similar functional group but lacking the pyrrolidine ring.
N-Methylhydroxylamine: A derivative of hydroxylamine with a methyl group instead of the pyrrolidine ring.
Uniqueness
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride is unique due to the presence of both the hydroxylamine and pyrrolidine moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable in research and industrial applications .
特性
分子式 |
C6H16Cl2N2O |
|---|---|
分子量 |
203.11 g/mol |
IUPAC名 |
O-(2-pyrrolidin-1-ylethyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-9-6-5-8-3-1-2-4-8;;/h1-7H2;2*1H |
InChIキー |
NLEFARHAYMUMEO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCON.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)


![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

